molecular formula C6H3ClN2O B1630627 4-Chlorobenzofurazan CAS No. 7116-16-7

4-Chlorobenzofurazan

Cat. No.: B1630627
CAS No.: 7116-16-7
M. Wt: 154.55 g/mol
InChI Key: YLEBWUGKYMZPQQ-UHFFFAOYSA-N
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Description

4-Chlorobenzofurazan is an organic compound with the chemical formula C6H3ClN2O. It is a yellow crystalline solid known for its applications in various chemical reactions and biological assays. This compound is particularly notable for its use as a fluorescent probe in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobenzofurazan can be synthesized through the reaction of benzofurazan with chlorine gas. The process involves dissolving benzofurazan in a solvent like dichloromethane and then introducing chlorine gas to the solution. The reaction typically occurs at room temperature and yields this compound as a product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzofurazan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chlorobenzofurazan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chlorobenzofurazan involves its ability to interact with specific molecular targets. As a fluorescent probe, it binds to target molecules and emits fluorescence upon excitation. This property is exploited in various assays to detect and quantify biomolecules. The compound’s interaction with molecular targets often involves specific binding sites and pathways that facilitate its fluorescence .

Comparison with Similar Compounds

Uniqueness: 4-Chlorobenzofurazan is unique due to its specific fluorescence characteristics, making it highly valuable in biochemical assays. Its ability to undergo various chemical reactions also adds to its versatility in research and industrial applications .

Properties

IUPAC Name

4-chloro-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEBWUGKYMZPQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343896
Record name 4-Chlorobenzofurazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7116-16-7
Record name 4-Chlorobenzofurazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2,1,3-benzoxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorobenzofurazan
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4-Chlorobenzofurazan
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4-Chlorobenzofurazan
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4-Chlorobenzofurazan
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4-Chlorobenzofurazan
Reactant of Route 6
4-Chlorobenzofurazan

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